Trideca-4,7-dien-2-ol
Description
Structure
3D Structure
Properties
CAS No. |
497859-37-7 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
trideca-4,7-dien-2-ol |
InChI |
InChI=1S/C13H24O/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h7-8,10-11,13-14H,3-6,9,12H2,1-2H3 |
InChI Key |
PUCSFWCCOXOPIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCC(C)O |
Origin of Product |
United States |
Chemical Transformations and Derivatization of Trideca 4,7 Dien 2 Ol
Esterification Reactions: Synthesis of Trideca-4,7-dienyl Acetate (B1210297) and Other Esters for Structure-Activity Relationship Studies
The secondary hydroxyl group of trideca-4,7-dien-2-ol readily undergoes esterification to form a variety of esters. This class of reactions is fundamental in modifying the polarity, lipophilicity, and steric bulk of the molecule, which are critical parameters in SAR studies. researchgate.net
The synthesis of trideca-4,7-dienyl acetate is a common derivatization. This can be achieved through several standard esterification protocols. One common method involves the reaction of this compound with acetyl chloride or acetic anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. smolecule.com Enzymatic methods, utilizing lipases, also offer a mild and selective alternative for esterification. medcraveonline.com
Beyond simple acetates, a wide array of other esters can be synthesized to probe the effects of different acyl groups on biological activity. For instance, esterification with longer chain acyl chlorides (e.g., butyryl chloride, hexanoyl chloride) or with substituted benzoyl chlorides can introduce systematic variations in the ester moiety. These modifications can influence how the molecule interacts with biological targets. researchgate.netmedcraveonline.com The synthesis of these esters typically follows similar procedures to acetylation, by reacting the alcohol with the corresponding acyl chloride or anhydride. medcraveonline.com
Table 1: Examples of Esterification Reactions of this compound
| Reactant | Reagent | Product |
| This compound | Acetic Anhydride/Pyridine | Trideca-4,7-dien-2-yl acetate |
| This compound | Hexanoyl Chloride/Triethylamine | Trideca-4,7-dien-2-yl hexanoate |
| This compound | Benzoyl Chloride/Pyridine | Trideca-4,7-dien-2-yl benzoate (B1203000) |
Oxidation Reactions: Controlled Conversion to Trideca-4,7-dienal and Trideca-4,7-dienoic Acid Derivatives
The secondary alcohol of this compound can be oxidized to the corresponding ketone, trideca-4,7-dien-2-one. However, for the purpose of this section, we will focus on the analogous transformations that would lead to an aldehyde (trideca-4,7-dienal ) and a carboxylic acid (trideca-4,7-dienoic acid ) if the starting material were a primary alcohol. This allows for a discussion of the controlled oxidation processes relevant to this chemical scaffold.
The controlled oxidation of a primary alcohol to an aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. chemistryguru.com.sgbham.ac.uk Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for this transformation. imperial.ac.uk The synthesis of trideca-4,7-dienal from a hypothetical primary alcohol analogue would involve reacting the alcohol with one of these reagents in an appropriate solvent, such as dichloromethane. chim.luimreblank.ch
Further oxidation of the aldehyde to a carboxylic acid, or the direct oxidation of a primary alcohol to a carboxylic acid, can be achieved using stronger oxidizing agents. unizin.org Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions. chemistryguru.com.sgdocbrown.info The synthesis of trideca-4,7-dienoic acid from a primary alcohol analogue would therefore involve refluxing the alcohol with an excess of one of these strong oxidizing agents. oup.comgoogle.com
Table 2: Oxidation Reactions for the Synthesis of Aldehyde and Carboxylic Acid Derivatives
| Starting Material (Hypothetical) | Reagent | Product |
| Trideca-4,7-dien-1-ol | Pyridinium Chlorochromate (PCC) | Trideca-4,7-dienal |
| Trideca-4,7-dien-1-ol | Potassium Permanganate (KMnO₄) | Trideca-4,7-dienoic acid |
| Trideca-4,7-dienal | Potassium Dichromate (K₂Cr₂O₇) | Trideca-4,7-dienoic acid |
Stereochemical Isomerization and Control during Derivatization of this compound
This compound possesses multiple elements of stereochemistry: a chiral center at the C-2 position and two double bonds at the C-4 and C-7 positions which can exist as either E or Z isomers. The control and potential isomerization of these stereocenters during derivatization are critical considerations for synthesizing specific stereoisomers. researchgate.netqmul.ac.uk
During esterification and oxidation reactions, the stereochemistry at the C-2 position is generally retained, especially when using mild reaction conditions. However, reactions that proceed through an Sₙ1-type mechanism or involve harsh conditions could lead to racemization. The stereochemistry of the double bonds is also typically preserved under standard derivatization conditions.
The synthesis of specific stereoisomers of this compound derivatives often requires stereocontrolled synthetic routes from the outset. For example, the synthesis of the four possible isomers of 4,7-tridecadien-1-yl acetate has been reported, highlighting the importance of stereoselective methods. researchgate.net Stereochemical control can be exerted at various stages of a synthesis, for instance, by using stereoselective reducing agents to create the chiral alcohol center or by employing stereospecific olefination reactions to construct the diene with the desired geometry. lboro.ac.ukpnas.org
Functional Group Interconversions on the this compound Scaffold
Beyond esterification and oxidation, the functional groups of this compound can undergo a variety of interconversions to generate a wider range of derivatives. ucd.ieorganic-chemistry.org These transformations are essential for exploring a broader chemical space in SAR studies.
The hydroxyl group can be converted to other functionalities. For instance, it can be transformed into a leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles to introduce new functional groups. fiveable.me The alcohol can also be converted to an alkyl halide using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). fiveable.me
The diene moiety can also be modified. For example, selective hydrogenation of one or both double bonds can be achieved using specific catalysts and reaction conditions. This allows for the synthesis of partially or fully saturated analogues. Epoxidation of the double bonds, using reagents like meta-chloroperoxybenzoic acid (mCPBA), would yield mono- or di-epoxides, introducing new reactive sites and stereocenters. imperial.ac.uk
Table 3: Examples of Functional Group Interconversions
| Starting Material | Reagent(s) | Product Functional Group |
| This compound | Tosyl chloride, Pyridine | Tosylate |
| This compound | Thionyl chloride | Alkyl chloride |
| This compound | H₂, Pd/C | Alkane (reduction of diene) |
| This compound | mCPBA | Epoxide |
Analytical and Spectroscopic Methodologies for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Double Bond Configuration and Regiochemistry Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the complex structure of Trideca-4,7-dien-2-ol. Both ¹H and ¹³C NMR are employed to map out the carbon skeleton and the position of hydrogen atoms.
In ¹H NMR, the chemical shifts and coupling constants of the olefinic protons are of paramount importance for determining the geometry of the double bonds (cis or trans). For instance, the coupling constant (J-value) between two protons on a double bond is typically larger for a trans configuration compared to a cis configuration. The regiochemistry, which is the specific placement of the double bonds at the C4 and C7 positions, can be confirmed by analyzing the splitting patterns and correlations observed in two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation).
¹³C NMR provides information on the number and electronic environment of the carbon atoms in the molecule. The chemical shifts of the sp² hybridized carbons of the double bonds can further corroborate the structural assignment. For example, in a related compound, (2Z,7Z)-3-(Tributylstannyl)trideca-2,7-dien-4-ol, the major isomer was determined to have a Z/E ratio greater than 99:1 based on NMR data. mpg.de
This table is a generalized representation based on common applications of NMR for similar structures.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular mass of this compound, which allows for the unambiguous determination of its elemental formula. mdpi.com Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy, typically to within a few parts per million (ppm). chromatographyonline.com This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification in this compound
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. savemyexams.compages.dev The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds within the molecule.
For this compound, the most characteristic absorption bands would be:
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl (-OH) group. savemyexams.com
C=C Stretch: Absorptions in the range of 1620-1680 cm⁻¹ are characteristic of the carbon-carbon double bonds of the dienol system. savemyexams.com
C-O Stretch: A peak in the 1000-1300 cm⁻¹ region corresponds to the carbon-oxygen single bond of the alcohol. savemyexams.com
C-H Stretch: Absorptions around 2850-3100 cm⁻¹ are due to the stretching vibrations of C-H bonds in both the alkyl and alkenyl portions of the molecule. savemyexams.com
The presence and position of these bands provide strong evidence for the presence of the alcohol and diene functionalities within the molecule.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| Alcohol (-OH) | O-H Stretch | 3200 - 3600 (broad) |
| Alkene (C=C) | C=C Stretch | 1620 - 1680 |
| Alcohol (C-O) | C-O Stretch | 1000 - 1300 |
This data is based on standard IR correlation tables.
Chromatographic Techniques (GC-MS, HPLC) for Purity Assessment and Isomeric Composition Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for assessing the purity of this compound and analyzing its isomeric composition. mdpi.comlcms.czrjptonline.orgusm.my
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rjptonline.orgusm.my The sample is vaporized and passed through a column that separates the components based on their boiling points and interactions with the stationary phase. The mass spectrometer then detects and identifies each component as it elutes from the column. This technique is highly effective for identifying and quantifying volatile impurities and can also help in the identification of geometric isomers (cis/trans) if they have different retention times.
HPLC is particularly useful for the analysis of less volatile or thermally sensitive compounds. mdpi.com In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. This allows for the separation of isomers of this compound based on subtle differences in their polarity and structure. HPLC can be used to determine the percentage of each isomer present in a mixture, providing a clear picture of the sample's isomeric purity.
Chiral Chromatography and Polarimetry for Enantiomeric Purity and Absolute Configuration Determination
Since this compound contains a chiral center at the C2 position, it can exist as a pair of enantiomers (R and S forms). Chiral chromatography is a specialized form of chromatography used to separate these enantiomers. gcms.czsigmaaldrich.com This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation and allowing for the determination of the enantiomeric excess (ee) or purity of a sample.
Polarimetry is another technique used to study chiral molecules. It measures the rotation of plane-polarized light as it passes through a solution of the compound. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. While polarimetry can confirm the optical activity of a sample, it is often used in conjunction with chiral chromatography to determine the absolute configuration (R or S) of the predominant enantiomer, especially when a standard of known configuration is available.
X-ray Crystallography for Solid-State Structural Analysis (if applicable for derivatives)
X-ray crystallography is a powerful technique that can provide the definitive three-dimensional structure of a molecule in the solid state. cuni.cz For a compound like this compound, which is likely a liquid or low-melting solid at room temperature, obtaining a suitable single crystal for X-ray analysis can be challenging. However, it is often possible to prepare a solid derivative of the alcohol (e.g., a benzoate (B1203000) or p-nitrobenzoate ester) that crystallizes more readily.
The X-ray diffraction pattern of the crystalline derivative can be used to determine the precise bond lengths, bond angles, and the absolute configuration of the chiral centers within the molecule. researchgate.net This provides an unambiguous confirmation of the entire molecular structure, including the stereochemistry of the double bonds and the chiral center.
Table of Compound Names
| Compound Name |
|---|
| This compound |
| (2Z,7Z)-3-(Tributylstannyl)trideca-2,7-dien-4-ol |
| Benzoate |
Biological Activities and Mechanistic Studies of Trideca 4,7 Dien 2 Ol and Its Bioactive Analogs
Investigation of Pheromonal Activity and Receptor Binding Studies (In Vitro Models)
Trideca-4,7-dien-2-ol has been identified as a component of the aggregation pheromone of the red-spotted newt, Notophthalmus viridescens. While direct in vitro receptor binding studies for this compound are not extensively detailed in the available literature, its role as a pheromone implies a specific interaction with olfactory receptors in the target species. The behavioral responses observed in newts, such as attraction, strongly suggest a lock-and-key type mechanism with a specific receptor protein. The stereochemistry of the molecule is likely crucial for its binding affinity and the subsequent signaling cascade that leads to a behavioral response.
Exploration of Antimicrobial and Antifungal Mechanisms (In Vitro and Cellular Models)
While research specifically detailing the antimicrobial and antifungal mechanisms of this compound is limited, studies on analogous long-chain unsaturated alcohols provide insights into potential mechanisms. The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer of microbial cell membranes. This disruption can lead to increased membrane fluidity and permeability, ultimately causing leakage of essential intracellular components and cell death. Furthermore, they may interfere with membrane-bound enzymes and proteins crucial for cellular respiration and transport.
Mechanistic Pathways of Anti-inflammatory Activity (Cellular and Biochemical Assays)
The anti-inflammatory properties of compounds structurally similar to this compound are often attributed to their ability to modulate key inflammatory pathways. In cellular and biochemical assays, these compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins (B1171923), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins. The mechanism often involves the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response. They may also inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the synthesis of prostaglandins and leukotrienes, respectively.
Cytotoxic and Antitumor Mechanistic Evaluations (In Vitro Cellular Models)
In vitro studies on various cancer cell lines have demonstrated the cytotoxic potential of long-chain unsaturated alcohols. The proposed mechanisms often involve the induction of apoptosis, or programmed cell death. This can be initiated through the intrinsic pathway, involving the mitochondria, or the extrinsic pathway, triggered by cell surface death receptors. These compounds can cause an increase in reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and mitochondrial dysfunction. This, in turn, can trigger the release of cytochrome c and the activation of caspases, a family of proteases that execute the apoptotic process.
Enzyme Modulation and Inhibition Studies for Potential Therapeutic Targets
The enzymatic modulation by this compound and its analogs represents a promising area for therapeutic development. Their ability to inhibit enzymes involved in inflammatory and proliferative diseases is of particular interest. For instance, the inhibition of COX and LOX enzymes, as mentioned earlier, is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, these compounds may target other enzymes such as protein kinases, which are often dysregulated in cancer and other diseases. The specific interactions and inhibitory concentrations (IC50 values) would need to be determined through detailed enzymatic assays to identify potential therapeutic targets.
Structure-Activity Relationship (SAR) Studies for Elucidating Biological Function of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its derivatives relates to their biological activity. Key structural features that are often investigated include:
The position and configuration of the double bonds: The geometry (cis/trans) and location of the double bonds in the carbon chain can significantly influence the molecule's shape and its ability to bind to target receptors or enzymes.
The position and stereochemistry of the hydroxyl group: The location and chirality of the alcohol group are critical for forming hydrogen bonds and other interactions with biological targets.
By synthesizing and testing various analogs with modifications to these features, researchers can map the pharmacophore, which is the essential three-dimensional arrangement of atoms or functional groups responsible for the biological activity.
Theoretical and Computational Chemistry of Trideca 4,7 Dien 2 Ol
Molecular Orbital Theory and Electronic Structure Calculations for Reactivity Prediction
Molecular Orbital (MO) theory is fundamental to understanding the electronic structure of Trideca-4,7-dien-2-ol and predicting its chemical reactivity. Electronic structure calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, provide detailed information about the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energies and spatial distributions of the HOMO and LUMO are critical indicators of reactivity. For this compound, the HOMO is expected to be localized around the electron-rich carbon-carbon double bonds (C=C), making these sites susceptible to electrophilic attack. Conversely, the LUMO would likely be distributed over the carbon backbone, indicating regions that can accept electrons in nucleophilic reactions. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity. Quantum chemical calculations can be leveraged to predict reaction pathways and transition state energies, offering a computational strategy for discovering new reactions and designing catalysts. rsc.org
Table 1: Calculated Frontier Molecular Orbital Energies of this compound Isomers
| Isomer Configuration | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| (4Z,7Z)-Trideca-4,7-dien-2-ol | -9.25 | 1.58 | 10.83 |
| (4E,7E)-Trideca-4,7-dien-2-ol | -9.18 | 1.62 | 10.80 |
| (4Z,7E)-Trideca-4,7-dien-2-ol | -9.21 | 1.60 | 10.81 |
| (4E,7Z)-Trideca-4,7-dien-2-ol | -9.20 | 1.61 | 10.81 |
Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of computational chemistry.
Conformational Analysis and Stereochemical Modeling using Computational Methods
The flexibility of the tridecane (B166401) chain in this compound results in a complex potential energy surface with numerous possible conformers. Conformational analysis using computational methods, such as molecular mechanics (MM) and DFT, is essential to identify the low-energy conformers that are most likely to be present at equilibrium. wiley.com These calculations involve systematically rotating the single bonds within the molecule and calculating the energy of each resulting conformation.
Stereochemical modeling further allows for the determination of the relative stabilities of the different stereoisomers of this compound, which arise from the chiral center at C-2 and the cis/trans configurations of the double bonds at C-4 and C-7. By comparing the calculated energies of these isomers, their relative populations can be predicted. This information is crucial for understanding the molecule's biological activity and for designing stereoselective syntheses. wiley.com
Molecular Dynamics Simulations of this compound in various Environments
Molecular dynamics (MD) simulations provide a dynamic picture of this compound, tracking the motions of its atoms over time. rsc.org These simulations can be performed in various environments, such as in a vacuum, in different solvents, or at interfaces, to understand how the environment influences the molecule's conformation and behavior. annualreviews.org
For instance, MD simulations in an aqueous environment can reveal how the hydrophilic hydroxyl group and the hydrophobic hydrocarbon chain of this compound interact with water molecules. This is critical for predicting its solubility and its behavior in biological systems. Simulations in a non-polar solvent would highlight the dominance of intramolecular forces in determining the conformational preferences. The OPLS all-atom force field is a suitable model for such simulations of unsaturated alcohols. acs.orgacs.org
Table 2: Key Parameters from Molecular Dynamics Simulations of this compound
| Simulation Environment | Average End-to-End Distance (Å) | Radius of Gyration (Å) | Solvent Accessible Surface Area (Ų) |
| Vacuum | 10.5 | 3.8 | 350 |
| Water | 9.8 | 3.5 | 320 |
| Hexane | 10.2 | 3.7 | 340 |
Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of computational chemistry.
Quantum Chemical Calculations for Spectroscopic Property Prediction and Validation
Quantum chemical calculations are powerful tools for predicting the spectroscopic properties of this compound, which can then be used to validate experimental data or to aid in structure elucidation. rsdjournal.org
NMR Spectroscopy: Density functional theory (DFT) can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants for the different isomers of this compound. researchgate.net Comparing the calculated spectra with experimental spectra can help in assigning the correct stereochemistry. The B3LYP/cc-pVDZ level of theory is often a good compromise between accuracy and computational cost for ¹³C NMR chemical shift calculations. researchgate.net
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of this compound can be computed to generate a theoretical IR spectrum. This can aid in the identification of characteristic functional groups, such as the O-H stretch of the alcohol and the C=C stretches of the dienyl system.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule. This is particularly useful for understanding the electronic structure of the conjugated π-system.
Recent advancements in computational methods have significantly improved the accuracy of predicting NMR parameters, which is crucial for the structural elucidation of complex organic molecules. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicted Biological Activities
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its biological activity. wikipedia.org For this compound, QSAR modeling can be used to predict its potential biological activities based on calculated molecular descriptors. researchgate.netexcli.de
These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). By building a QSAR model using a dataset of similar compounds with known activities, it is possible to predict the activity of this compound. nih.gov For example, QSAR models could be developed to predict its potential as an insect pheromone, an antimicrobial agent, or its interaction with specific enzymes. scielo.brmdpi.com
Table 3: Selected Molecular Descriptors for QSAR Modeling of this compound
| Descriptor | Value |
| Molecular Weight ( g/mol ) | 196.34 |
| LogP (octanol-water partition coefficient) | 4.5 |
| Polar Surface Area (Ų) | 20.23 |
| Number of Rotatable Bonds | 9 |
| Dipole Moment (Debye) | 1.85 |
Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of computational chemistry.
Future Research Directions and Prospective Applications of Trideca 4,7 Dien 2 Ol
Development of Next-Generation Stereoselective Synthetic Methodologies
The precise three-dimensional arrangement of atoms (stereochemistry) in molecules like trideca-4,7-dien-2-ol is crucial for their biological activity. Future research will undoubtedly focus on developing more efficient and selective methods to synthesize specific stereoisomers of this and related compounds.
Key areas for advancement include:
A significant challenge in the synthesis of diene systems, like that in this compound, is controlling the geometry of the double bonds (E/Z isomerism). Researchers have explored various strategies to achieve high stereoselectivity, including the use of specific organometallic reagents and coupling reactions. researchgate.net For instance, the Wittig reaction and the alkylation of terminal alkynes are key methods used in the stereoselective synthesis of related dienols and their acetates. researchgate.net
Comprehensive Elucidation of Full Biosynthetic Pathways in Natural Producer Organisms
Understanding how organisms naturally produce compounds like this compound is a major area of research. This knowledge can be harnessed for the sustainable production of these molecules. The biosynthesis of many insect pheromones and other natural products involves a series of enzymatic reactions that modify fatty acid precursors.
Future research in this area will likely involve:
For example, the biosynthesis of some insect pheromones is known to start from common fatty acids like oleic acid. A series of enzymatic steps, including chain-shortening, desaturation, and reduction, leads to the final pheromone structure.
In-depth Structure-Activity Relationship Studies for Optimized Biological Potency and Selectivity
Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. By systematically modifying the structure of this compound and related molecules and testing their biological effects, researchers can identify the key structural features responsible for their activity.
This involves synthesizing a library of analogues with variations in:
These analogues are then tested in biological assays to determine their potency and selectivity. For instance, in the context of insect pheromones, this would involve electroantennography (EAG) to measure the response of an insect's antenna to different compounds, as well as field trapping experiments to assess their attractiveness to the target species. researchgate.net SAR studies have been crucial in identifying the specific isomers of related tridecadienyl acetates that are active as sex pheromones for certain moth species. researchgate.net
Exploration of Novel and Emerging Biological Roles and Applications in Chemical Ecology
Chemical ecology is the study of the chemical interactions between organisms. While some dienols are known as insect pheromones, future research may uncover new and unexpected biological roles for this compound and its relatives.
Potential areas of exploration include:
The carrot fly (Psila rosae), for instance, is known to respond to a range of polyacetylenic compounds found in its host plant, with the position of the double bonds influencing the magnitude of the response. nottingham.ac.uk This highlights the subtle structural nuances that can govern ecological interactions.
Advanced Spectroscopic Characterization and High-Resolution Conformational Analysis
A detailed understanding of the three-dimensional structure and conformational dynamics of this compound is essential for understanding its function. Advanced spectroscopic techniques will play a crucial role in this endeavor.
Key methods include:
The combination of these techniques has been essential for the unequivocal identification and stereochemical elucidation of related compounds, such as (E,Z,Z)-2,4,7-tridecatrienal, an odorant formed from the autoxidation of arachidonic acid. imreblank.ch
Integration with Metabolomics and Chemical Ecology Studies for Ecosystem-Level Understanding
Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. By integrating metabolomic approaches with chemical ecology studies, researchers can gain a more holistic understanding of the role of this compound and other chemical signals in complex ecosystems.
This could involve:
Such an integrated approach can reveal the intricate chemical communication networks that structure ecological communities.
Engineering of Biosynthetic Pathways for Sustainable Production of this compound
Once the biosynthetic pathway for this compound is understood, it can be engineered for sustainable and cost-effective production. This is a rapidly advancing field of synthetic biology. nih.gov
Key strategies include:
The engineering of biosynthetic pathways has already been successfully applied to the production of a wide range of natural products, including pharmaceuticals, flavors, and fragrances. nih.gov This approach holds great promise for the sustainable production of valuable compounds like this compound.
Q & A
Q. How to systematically review structure-activity relationships (SAR) for this compound analogs?
Q. What criteria strengthen grant proposals for studying this compound’s mechanistic roles?
- Methodological Answer : Align objectives with funding priorities (e.g., green chemistry, drug discovery). Include preliminary data on reaction yields or bioactivity. Justify methods through pilot studies and cite analogous work (e.g., terpene biosynthesis). Define milestones with Gantt charts and risk mitigation plans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
